N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 5, and a branched sec-butyl (butan-2-yl) amine substituent at position 6. This compound belongs to a class of heterocyclic molecules with demonstrated biological activities, including anti-mycobacterial, anti-inflammatory, and anticancer properties . Its structural framework allows for diverse modifications, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-butan-2-yl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWKTIJEQUDDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with sec-butylamine to form an intermediate Schiff base, which then undergoes cyclization with 5-methylpyrazole under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecular framework, ensuring a more sustainable and versatile production process .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: TEMPO derivatives with sodium hypochlorite.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
*Predicted based on sec-butyl’s branching and chlorine’s electron-withdrawing effects .
Structure-Activity Relationships (SAR)
- Position 3 : Aryl groups (4-Cl, 4-F) enhance target binding via hydrophobic interactions. Chlorine’s stronger electron-withdrawing effect may improve stability over fluorine .
- Position 5 : Methyl or tert-butyl groups optimize steric fit in hydrophobic pockets. Larger groups (e.g., phenyl) reduce activity .
- Position 7 : Branched alkyl amines (e.g., sec-butyl) improve metabolic stability and membrane permeability compared to aromatic amines (e.g., pyridylmethyl) .
Biological Activity
N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.79 g/mol. The compound features a pyrazole ring fused with a pyrimidine structure, along with a butan-2-yl group and a 4-chlorophenyl substituent. These structural characteristics contribute to its lipophilicity and potential selectivity as a therapeutic agent.
Anticancer Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| MCF-7 | <50 | |
| HCT-116 | <100 |
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Similar pyrazolo derivatives have shown promise in inhibiting enzymes such as α-glucosidase and α-amylase, which are relevant in the management of diabetes. The structure activity relationship (SAR) studies suggest that the presence of electron-donating and electron-withdrawing groups significantly influences the inhibitory potential against these enzymes .
Table 2: Enzyme Inhibition Activity
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of CDKs : By blocking CDK activity, the compound can induce cell cycle arrest in cancer cells.
- Enzyme Interaction : Molecular docking studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, enhancing its inhibitory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo[1,5-a]pyrimidine family:
- A study reported that derivatives with specific substituents showed enhanced anticancer activity against MCF-7 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy.
- Another research focused on the antidiabetic potential of related compounds demonstrated significant α-glucosidase inhibition, suggesting that this compound may also be effective in glycemic control through enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodology : Synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors under reflux conditions in pyridine or ethanol. For example, coupling 3-(4-chlorophenyl)pyrazole derivatives with substituted amines (e.g., butan-2-ylamine) at 80–100°C for 5–6 hours yields the target compound. Purification is achieved via recrystallization from ethanol or dioxane. Characterization includes:
- IR spectroscopy to confirm NH/amine stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
- ¹H/¹³C NMR to assign protons and carbons (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.2–2.5 ppm).
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical molecular weight).
- Elemental analysis for C, H, N content (e.g., ±0.3% deviation from calculated values) .
Q. How do the functional groups in this compound influence its reactivity and intermolecular interactions?
- The pyrazolo[1,5-a]pyrimidine core provides a planar aromatic system for π-π stacking or intercalation with biomolecules.
- The 4-chlorophenyl group enhances lipophilicity and may participate in halogen bonding.
- The butan-2-ylamine substituent introduces steric bulk, affecting solubility and binding affinity in biological systems.
- Key reactivity sites include the NH group (prone to alkylation/acylation) and the pyrimidine ring (susceptible to electrophilic substitution) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?
- Factors to test :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol.
- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate pyrimidine ring formation.
- Reaction time : Extended reflux (8–12 hours) may increase yield but risks decomposition.
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions.
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. low cytotoxicity)?
- Assay validation :
- Compare enzyme inhibition (IC₅₀) under standardized conditions (pH 7.4, 37°C) using recombinant proteins.
- Test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with controls for membrane permeability (e.g., logP >3 may reduce bioavailability).
- Mechanistic studies :
- Perform competitive binding assays to confirm target specificity.
- Use molecular docking to evaluate steric clashes with the butan-2-yl group in cellular vs. purified enzyme environments .
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electrophilic attack sites on the pyrimidine ring.
- Molecular dynamics (MD) simulations : Simulate binding to kinases or GPCRs over 100-ns trajectories to assess stability.
- Machine learning : Train models on pyrazolo[1,5-a]pyrimidine derivatives to predict solubility or ADMET properties. ICReDD’s reaction path search methods can prioritize synthetic routes .
Q. What experimental techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure Michaelis-Menten parameters to determine inhibition type (competitive/non-competitive).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified enzymes.
- X-ray crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., halogen bonding with 4-chlorophenyl) .
Q. How does the compound’s solubility profile impact its applicability in in vitro vs. in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) for in vitro assays.
- Pharmacokinetics : Monitor plasma protein binding (e.g., >90% binding reduces free drug concentration).
- Metabolic stability : Conduct liver microsome assays to assess CYP450-mediated degradation. High lipophilicity (logP ~3.5) may improve blood-brain barrier penetration but require prodrug strategies for systemic delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
